molecular formula C45H72O16 B1662501 Dioscin CAS No. 19057-60-4

Dioscin

Cat. No. B1662501
CAS RN: 19057-60-4
M. Wt: 869 g/mol
InChI Key: VNONINPVFQTJOC-ZGXDEBHDSA-N
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Description

Dioscin is a natural, bioactive steroid saponin that offers numerous medical benefits . It has gained immense popularity due to its protective actions against a variety of human malignancies, metabolic disorders, organ injuries, and viral/fungal infections . It is also used as an important starting material for the preparation of several steroidal drugs in the pharmaceutical industry .


Synthesis Analysis

Diosgenin biosynthetic production is accompanied by enzymes lanosterol synthase and cycloartenol which belong to the oxidosqualene cyclase family . The genes squalene epoxidase and squalene synthase are involved in the conversion of two similar molecules of farnesyl pyrophosphate into squalene .


Molecular Structure Analysis

The molecular structure of Dioscin can be found in various scientific resources .


Chemical Reactions Analysis

Dioscin has been shown to reduce the synthesis of collagen against liver fibrosis . It inhibits collagen generation, which is an effective method to treat liver fibrosis .

Scientific Research Applications

Cardioprotection

Dioscin has been found to have a protective role against Doxorubicin-Induced Chronic Cardiotoxicity . It mitigates this cardiotoxicity by inhibiting ferroptosis, an iron-facilitated cell death with excessive lipid peroxidation . Dioscin improves chronic Doxorubicin-Induced Cardiotoxicity-induced cardiac dysfunction and inhibits Doxorubicin-induced ferroptosis by reducing Fe 2+ and lipid peroxidation accumulation .

Anti-Cancer

Dioscin has been reported to inhibit the invasion and migration of Hepatocellular Carcinoma HepG2 cells . It reverses Transforming Growth Factor-β1 (TGF-β1) induced invasive and migratory behavior of HepG2 cells . Dioscin treatment increases the expression of the epithelial marker E-cadherin and gap junction proteins, while decreasing the expression of mesenchymal markers .

Neuroprotection

Dioscin has a neuroprotective effect on the aging brain . It improves the spatial learning ability and memory of aging rats, reduces the protein carbonyl content and aging cell numbers, and restores the levels of superoxide dismutase (SOD), glutathione (GSH), glutathione peroxidase (GSH-Px), malondialdehyde (MDA) and nitric oxide synthase (NOS) in brain tissue .

Diabetes Treatment

Dioscin has therapeutic potential for diabetes and its complications . It reduces the risk of toxicity and side effects associated with chemically synthesized drugs . Dioscin is a promising option for treating diabetes mellitus because of its preventive and therapeutic effects .

Anti-Angiogenesis

Dioscin could suppress the VEGF-induced blood vessel formation . It downregulates VEGFR2 and its downstream protein kinases phosphoinositide 3-kinase (PI3K), Src, FAK, AKT, phosphorylated p38 mitogen-activated protein kinase (MAPK), and Erk1/2 expression .

Hepatoprotection

Dioscin has a wide range of pharmacological activities such as hepatoprotection . It is a natural steroidal saponin that can be isolated from Chinese medicine, such as Dioscoreae rhizoma .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNONINPVFQTJOC-ZGXDEBHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioscin

CAS RN

19057-60-4
Record name (+)-Dioscin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19057-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioscin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019057604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIOSCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B95U4OLWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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